2,3-Dihydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Iron Chelation and Siderophore Production

One of the most studied aspects of 2,3-DHB is its role in iron chelation and siderophore production. Siderophores are small molecules secreted by bacteria to acquire iron, an essential nutrient for their growth and survival. 2,3-DHB serves as a building block for several siderophores, including enterochelin produced by E. coli []. The catechol group (two adjacent hydroxyl groups) in 2,3-DHB forms strong bonds with iron, facilitating its capture from the environment. This property makes 2,3-DHB a crucial component in the iron acquisition strategies of various bacteria.

Source

Potential as an Iron-Chelating Drug

Due to its ability to chelate iron, 2,3-DHB has been explored as a potential therapeutic agent for iron overload conditions like hemochromatosis []. Studies have shown that 2,3-DHB effectively chelates iron in animal models, demonstrating its potential for clinical applications. However, further research is needed to evaluate its safety and efficacy in humans.

Source

Other Research Applications

Beyond iron chelation, 2,3-DHB has been investigated in various other scientific research areas:

- Antimicrobial properties: Studies suggest that 2,3-DHB may possess antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to determine its effectiveness and mechanisms of action.

- Cocrystal former: 2,3-DHB has been used as a cocrystal former in pharmaceutical research to improve the physicochemical properties of drugs, such as solubility and stability.

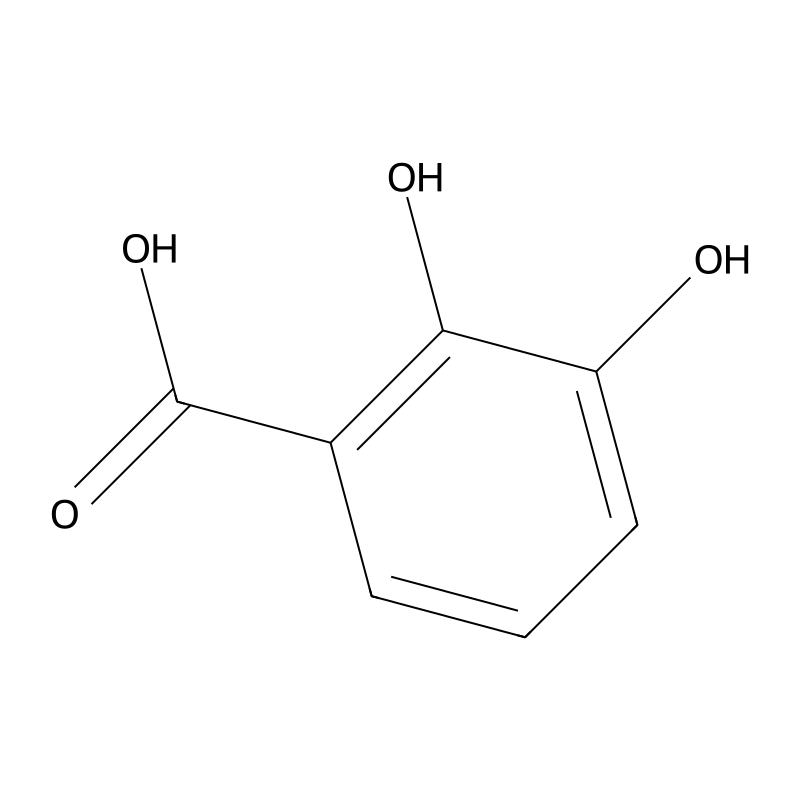

2,3-Dihydroxybenzoic acid is a naturally occurring organic compound classified as a dihydroxybenzoic acid. It features two hydroxyl groups located at the 2 and 3 positions of the benzene ring, making it a catechol derivative. This compound is primarily derived from the shikimate pathway, which is crucial in the biosynthesis of aromatic compounds in plants and microorganisms. It is found in various natural sources, including the fruits of Flacourtia inermis, the aquatic fern Salvinia molesta, and plants like Phyllanthus acidus .

The molecular formula for 2,3-dihydroxybenzoic acid is C₇H₆O₄, and its structure consists of a benzene ring with two hydroxyl groups and a carboxylic acid group. The presence of these functional groups allows it to exhibit significant biological activity, particularly in iron chelation .

- Deprotonation: The hydroxyl groups can lose protons, leading to the formation of anions that can effectively bind metal ions such as iron.

- Redox Reactions: In electrochemical studies, 2,3-dihydroxybenzoic acid has shown redox activity, particularly in interactions with copper ions .

- Formation of Siderophores: It plays a role in the synthesis of siderophores, which are molecules that bind iron ions tightly for uptake by bacteria .

2,3-Dihydroxybenzoic acid exhibits notable biological activities:

- Iron Chelation: It acts as an effective iron chelator, which is beneficial for organisms that require iron for metabolic processes. This property makes it significant in microbial iron acquisition .

- Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial effects, potentially useful in developing new antimicrobial agents .

- Metabolite of Aspirin: It is also recognized as a metabolite of aspirin in humans, contributing to the understanding of aspirin's pharmacological effects .

Several methods exist for synthesizing 2,3-dihydroxybenzoic acid:

- Natural Extraction: It can be extracted from natural sources such as plants where it occurs abundantly.

- Chemical Synthesis: Laboratory synthesis often involves various organic reactions:

2,3-Dihydroxybenzoic acid finds applications across various fields:

- Pharmaceuticals: Its iron-chelating properties make it a candidate for drug development aimed at treating conditions related to iron overload.

- Agriculture: As a natural compound with antimicrobial properties, it may be utilized as a biopesticide or growth enhancer.

- Biochemistry: It serves as a model compound in studies involving metal ion interactions and redox chemistry .

Research on 2,3-dihydroxybenzoic acid has highlighted its interactions with various metal ions:

- Copper Ions: The compound exhibits significant electron transfer characteristics when interacting with copper ions, enhancing oxidation processes in electrochemical applications .

- Chromium Ions: Studies have shown that it reacts with chromium(III), indicating its potential role in environmental chemistry and bioremediation processes .

Several compounds share structural similarities with 2,3-dihydroxybenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Hydroxybenzoic Acid | One hydroxyl group at position 2 | Known as salicylic acid; used in anti-inflammatory drugs. |

| 3-Hydroxybenzoic Acid | One hydroxyl group at position 3 | Less common; potential uses in pharmaceuticals. |

| Gallic Acid | Three hydroxyl groups on the benzene ring | Strong antioxidant properties; used in food preservation. |

| Pyrogallol | Three hydroxyl groups at positions 1, 2, and 3 | Strong reducing agent; used in photography and dyeing. |

While these compounds share a similar aromatic structure and may exhibit some overlapping biological activities, the unique positioning of hydroxyl groups in 2,3-dihydroxybenzoic acid contributes to its distinct properties as an effective iron chelator and its specific roles in biological systems .

Endogenous Presence in Plant Species

2,3-Dihydroxybenzoic acid represents a naturally occurring phenolic compound with widespread distribution across diverse plant taxa [1] [2]. This dihydroxybenzoic acid derivative has been documented in several economically and ecologically important plant species, demonstrating its fundamental role in plant secondary metabolism [3].

The compound occurs naturally in Phyllanthus acidus, commonly known as the Otaheite gooseberry, where it functions as a plant metabolite [1] [2]. Similarly, the aquatic fern Salvinia molesta has been identified as another natural source of 2,3-dihydroxybenzoic acid, indicating the compound's presence across different plant lineages [1] [2]. Particularly noteworthy is its abundant occurrence in the fruits of Flacourtia inermis, also known as Governor's plum, where the compound has been isolated and characterized through advanced spectroscopic techniques [1] [37].

In Arabidopsis thaliana, the model organism for plant research, 2,3-dihydroxybenzoic acid exists predominantly in conjugated forms rather than as the free compound [5] [6]. Comprehensive metabolic profiling of 96 Arabidopsis natural accessions has revealed the presence of four distinct dihydroxybenzoic acid glycosides, including 2,3-dihydroxybenzoic acid 3-O-β-D-glucoside and 2,3-dihydroxybenzoic acid 3-O-β-D-xyloside [5] [28]. These glycoside forms represent the primary storage and transport mechanisms for the compound within plant tissues [6].

The accumulation patterns of 2,3-dihydroxybenzoic acid glycosides demonstrate significant variation among different Arabidopsis accessions, with some lines predominantly accumulating xylosides while others favor glucosides [5]. This natural variation has been traced to polymorphisms in UDP-glycosyltransferase 89A2, specifically at amino acid position 153, which determines sugar donor selectivity [13] [36].

| Plant Species | Common Name | Plant Part | Form Found | Reference |

|---|---|---|---|---|

| Phyllanthus acidus | Otaheite gooseberry | Fruit/whole plant | Free 2,3-dihydroxybenzoic acid | [1] [2] |

| Salvinia molesta | Aquatic fern | Whole plant | Free 2,3-dihydroxybenzoic acid | [1] [2] |

| Flacourtia inermis | Governor's plum | Fruit | Free 2,3-dihydroxybenzoic acid (abundant) | [37] |

| Arabidopsis thaliana | Thale cress | Leaves | Glycoside conjugates | [5] |

Metabolic Generation in Human Systems

2,3-Dihydroxybenzoic acid generation in human systems occurs through multiple metabolic pathways, with aspirin metabolism representing the most extensively characterized route [8]. Following aspirin ingestion, 2,3-dihydroxybenzoic acid appears in both blood plasma and urine of healthy human volunteers, confirming its role as a human xenobiotic metabolite [8] [2].

The primary mechanism for 2,3-dihydroxybenzoic acid formation in humans involves cytochrome P450-catalyzed reactions in the liver [9]. These hepatic enzymes oxidize salicylic acid, the primary metabolite of aspirin, to produce both 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid through hydroxylation reactions [9] [10]. However, the concentration of 2,3-dihydroxybenzoic acid in human plasma remains significantly lower than that of 2,5-dihydroxybenzoic acid, salicylic acid, or salicyluric acid [8].

Alternative pathways for 2,3-dihydroxybenzoic acid generation involve non-enzymatic oxidation processes [10]. Hydroxyl radical-mediated oxidation of salicylic acid produces approximately equal amounts of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid in vitro, suggesting that oxidative stress conditions may contribute to its formation in vivo [10]. This non-enzymatic pathway potentially explains the presence of 2,3-dihydroxybenzoic acid as a biomarker for hydroxyl radical production in biological systems [10].

The gut microbiota represents another significant source of 2,3-dihydroxybenzoic acid in human systems [9]. Intestinal bacteria possess the enzymatic machinery to metabolize aspirin and salicylic acid through hydroxylation reactions, potentially generating substantial amounts of dihydroxybenzoic acid derivatives including 2,3-dihydroxybenzoic acid [9]. This microbial contribution may be particularly important in the colon, where unabsorbed aspirin undergoes bacterial metabolism [9].

Recent research has demonstrated that 2,3-dihydroxybenzoic acid exhibits biological activity in human cells, particularly in cancer cell lines [9]. The compound inhibits cyclin-dependent kinase 1 and cyclin-dependent kinase 6 enzyme activities, suggesting potential roles in cell cycle regulation [9]. These findings indicate that 2,3-dihydroxybenzoic acid generated through human metabolism may contribute to the chemopreventive properties associated with regular aspirin use [9].

| Source Compound | Metabolic Pathway | Enzyme/Mechanism | Tissue/Location | Concentration Range | Reference |

|---|---|---|---|---|---|

| Aspirin (acetylsalicylic acid) | Cytochrome P450 oxidation | CYP450 enzymes (liver) | Liver (systemic) | Much lower than 2,5-dihydroxybenzoic acid | [8] |

| Salicylic acid | Hydroxyl radical oxidation | Non-enzymatic hydroxyl radicals | Various tissues | Variable | [10] |

| Endogenous salicylic acid | Natural hydroxylation | Unknown hydroxylases | Plasma, urine | Baseline levels | [8] [9] |

Microbial Synthesis Mechanisms

Microbial synthesis of 2,3-dihydroxybenzoic acid represents a fundamental mechanism for bacterial iron acquisition through siderophore production [14] [15]. The compound serves as the essential iron-binding component in numerous bacterial siderophore systems, demonstrating its critical importance in microbial physiology and pathogenesis [16] [17].

Escherichia coli represents the archetypal system for 2,3-dihydroxybenzoic acid biosynthesis through the enterobactin pathway [21] [32]. The enterobactin biosynthetic gene cluster, designated entCEBA, encodes the enzymes responsible for converting chorismate to 2,3-dihydroxybenzoic acid [34]. This pathway involves three sequential enzymatic steps: isochorismate synthase (EntC) converts chorismate to isochorismate, isochorismate lyase (EntB) produces 2,3-dihydro-2,3-dihydroxybenzoate, and 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) oxidizes this intermediate to 2,3-dihydroxybenzoic acid [20] [21].

Brucella abortus synthesizes 2,3-dihydroxybenzoic acid as its sole siderophore through a similar dhbCEBA operon [14] [15]. Unlike Escherichia coli, which incorporates 2,3-dihydroxybenzoic acid into the cyclic enterobactin structure, Brucella abortus utilizes the compound directly for iron chelation [14]. The production of 2,3-dihydroxybenzoic acid in Brucella abortus demonstrates iron-dependent regulation, with enhanced synthesis occurring under iron-limiting conditions [15] [17].

Bacillus anthracis employs 2,3-dihydroxybenzoic acid in the biosynthesis of bacillibactin, another catecholate siderophore essential for pathogenesis [31]. The isochorismate synthase DhbC from Bacillus anthracis shares structural similarity with Escherichia coli EntC, indicating conserved catalytic mechanisms across different bacterial species [31]. The conservation of active-site residues and their spatial arrangement suggests a common magnesium-dependent catalytic mechanism among these enzymes [31].

Streptomyces varsoviensis produces a series of catecholate siderophores framed on 2,3-dihydroxybenzoyl-L-serine structures [16]. These compounds include monomeric, dimeric, and linear trimeric congeners of 2,3-dihydroxybenzoic acid derivatives, demonstrating the structural diversity possible within catecholate siderophore families [16]. The biosynthetic gene cluster in Streptomyces varsoviensis contains homologs of the enterobactin biosynthetic genes, confirming the widespread conservation of 2,3-dihydroxybenzoic acid biosynthetic machinery [16].

The regulation of 2,3-dihydroxybenzoic acid synthesis in bacteria responds to environmental iron availability [30] [15]. Iron-deficient conditions trigger increased expression of the biosynthetic genes, while iron-replete conditions suppress siderophore production [30]. This regulation ensures efficient resource allocation and prevents unnecessary metabolic burden under iron-sufficient conditions [15].

| Bacterial Species | Siderophore System | Gene Cluster | Function | Reference |

|---|---|---|---|---|

| Escherichia coli | Enterobactin | entCEBA | Iron acquisition | [32] |

| Brucella abortus | 2,3-dihydroxybenzoic acid (standalone) | dhbCEBA | Iron acquisition/virulence | [15] |

| Bacillus anthracis | Bacillibactin | dhbCEBA | Iron acquisition/pathogenesis | [31] |

| Streptomyces varsoviensis | Enterobactin-like compounds | ensABC/entF | Iron acquisition | [16] |

| Acinetobacter calcoaceticus | Unknown catecholate | Unknown | Iron acquisition | [4] |

Biochemical Pathways from Chorismate to 2,3-Dihydroxybenzoic Acid

The biosynthetic conversion of chorismate to 2,3-dihydroxybenzoic acid represents a highly conserved metabolic pathway present in bacteria, plants, and fungi [24] [26]. This pathway branches from the shikimate pathway, utilizing chorismate as the primary precursor for aromatic secondary metabolite synthesis [24].

The isochorismate pathway constitutes the primary route for 2,3-dihydroxybenzoic acid biosynthesis in most organisms [23] [25]. The initial step involves the conversion of chorismate to isochorismate by isochorismate synthase, an enzyme found in both bacteria and plants [26]. In bacteria, this enzyme is typically encoded by entC or dhbC genes, while plants possess ICS1 and ICS2 genes encoding functionally similar enzymes [26].

Isochorismate synthase catalyzes the rearrangement of chorismate through a magnesium-dependent mechanism [31]. The enzyme converts chorismate to isochorismate while simultaneously releasing pyruvate as a co-product [21]. Structural studies of bacterial isochorismate synthases reveal a conserved active site architecture that facilitates this rearrangement reaction [31].

The second step involves isochorismate lyase (EntB), which cleaves isochorismate to produce (2S,3S)-2,3-dihydro-2,3-dihydroxybenzoate and pyruvate [21]. This enzyme exhibits bifunctional activity, possessing both isochorismate lyase and aryl carrier protein domains [32]. The lyase activity requires specific positioning of active site residues to facilitate the elimination reaction [21].

The final step utilizes 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) to oxidize the cyclohexadiene intermediate to 2,3-dihydroxybenzoic acid [20]. This enzyme belongs to the short-chain oxidoreductase family and requires NAD+ as a cofactor [20]. The crystal structure of EntA reveals the molecular basis for substrate recognition and catalytic activity [20].

Alternative pathways for 2,3-dihydroxybenzoic acid formation involve direct hydroxylation of salicylic acid [6] [25]. In plants, salicylic acid 3-hydroxylase can convert salicylic acid directly to 2,3-dihydroxybenzoic acid without requiring isochorismate as an intermediate [5]. This pathway provides an additional route for 2,3-dihydroxybenzoic acid accumulation in plant tissues [6].

The regulation of chorismate-to-2,3-dihydroxybenzoic acid conversion involves multiple control mechanisms [6] [15]. In bacteria, iron availability serves as the primary regulatory signal, with iron-deficient conditions activating transcription of the biosynthetic genes [15]. In plants, pathogen challenge and developmental signals influence the expression of isochorismate synthase and related enzymes [6].

Post-biosynthetic modifications of 2,3-dihydroxybenzoic acid include glycosylation and conjugation reactions [5] [6]. UDP-glycosyltransferases catalyze the attachment of sugar moieties to produce glucoside and xyloside derivatives [5]. These modifications alter the compound's solubility, stability, and cellular localization [6].

| Enzyme | EC Number | Substrate | Product | Organism Type |

|---|---|---|---|---|

| Isochorismate synthase (ICS/EntC) | EC 5.4.4.2 | Chorismate | Isochorismate + pyruvate | Bacteria, plants |

| Isochorismate lyase (EntB) | EC 3.3.2.1 | Isochorismate | (2S,3S)-2,3-dihydro-2,3-dihydroxybenzoate | Bacteria, plants |

| 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) | EC 1.3.1.28 | 2,3-dihydro-2,3-dihydroxybenzoate | 2,3-dihydroxybenzoic acid | Bacteria, plants |

| UDP-glycosyltransferase 89A2 (UGT89A2) | EC 2.4.1.- | 2,3-dihydroxybenzoic acid + UDP-sugar | 2,3-dihydroxybenzoic acid glycosides | Plants (Arabidopsis) |

| Salicylic acid 3-hydroxylase | EC 1.14.13.- | Salicylic acid | 2,3-dihydroxybenzoic acid | Plants |

Gene Clusters Controlling 2,3-Dihydroxybenzoic Acid Production

The biosynthesis of 2,3-dihydroxybenzoic acid represents a highly conserved metabolic pathway across diverse bacterial species, with the genetic determinants organized in tightly regulated gene clusters. These clusters encode the enzymatic machinery necessary for the conversion of chorismate to 2,3-dihydroxybenzoic acid, a crucial precursor in siderophore biosynthesis pathways [1] [2] [3].

Enterobactin gene cluster (EntC, EntB, and EntA) Gene Organization

The enterobactin biosynthesis gene cluster in Escherichia coli represents the prototype system for 2,3-dihydroxybenzoic acid production [2] [4]. The genes are organized in a polycistronic operon designated entCEBA, where each gene product catalyzes a specific step in the biosynthetic pathway [2] [5]. The nucleotide sequence analysis reveals that entC, entE, entB, and entA form a continuous transcriptional unit with no significant intergenic sequences containing canonical promoter elements [2] [5].

The entC gene encodes isochorismate synthase, a 391-amino acid protein with a calculated molecular weight of 43,000 daltons [6] [7]. This enzyme catalyzes the conversion of chorismate to isochorismate, representing the first committed step in 2,3-dihydroxybenzoic acid biosynthesis [7]. Crystal structure analysis reveals that EntC exhibits a complex alpha plus beta fold characteristic of chorismate-utilizing enzymes, with active site residues crucial for isochorismate formation [6].

The entE gene encodes 2,3-dihydroxybenzoate-adenosine monophosphate ligase, a 58,000-dalton protein responsible for adenylation of 2,3-dihydroxybenzoic acid [4] [8]. This enzyme activates the aromatic substrate for subsequent incorporation into the nonribosomal peptide synthetase pathway [8]. Recent studies demonstrate that EntE activity is significantly enhanced through protein-protein interactions with EntA, suggesting coordinated regulation of the biosynthetic pathway [8].

The entB gene encodes a bifunctional enzyme with both isochorismatase and aryl carrier protein activities [4] [9]. The EntB protein, with a molecular weight of 32,500 daltons, catalyzes the hydrolysis of isochorismate to produce 2,3-dihydro-2,3-dihydroxybenzoate while simultaneously functioning as an aryl carrier protein [9] [10]. Evidence suggests that EntB participates in substrate channeling with EntC, whereby isochorismate is directly transferred between the two enzymes without release into the bulk solution [9].

The entA gene encodes 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, a 26,249-dalton enzyme that catalyzes the final step in 2,3-dihydroxybenzoic acid biosynthesis [5] [11] [12]. The enzyme functions as an alcohol dehydrogenase, specifically oxidizing the C3-hydroxyl group of 2,3-dihydro-2,3-dihydroxybenzoate using nicotinamide adenine dinucleotide as a cofactor [12]. The EntA protein displays significant similarities to pyridine nucleotide-binding domains of alcohol-polyol-sugar dehydrogenase enzymes [5].

DhbCEBA Operon Structure and Function

The dhbCEBA operon represents a functionally equivalent gene cluster found in Bacillus subtilis and Brucella abortus, encoding homologous enzymes for 2,3-dihydroxybenzoic acid biosynthesis [3] [13]. The gene organization differs slightly from the E. coli system but maintains the essential enzymatic functions required for siderophore precursor synthesis [3] [13].

In Bacillus subtilis, the dhb genes are organized as dhbA, dhbC, dhbE, dhbB, and dhbF, representing a different gene order compared to the enterobactin cluster [13]. The amino acid identities between the B. subtilis and E. coli gene products demonstrate significant conservation: DhbA shares 41 percent identity with EntA, DhbC shows 35 percent identity with EntC, DhbE exhibits 48 percent identity with EntE, and DhbB displays 54 percent identity with EntB [13]. This high degree of conservation underscores the functional importance of these enzymes across bacterial species.

The Brucella abortus dhbCEBA operon exhibits a more typical gene organization similar to the E. coli system [3]. Nucleotide sequence analysis reveals that dhbC, dhbE, dhbB, and dhbA are transcribed as components of a single polycistronic mRNA [3]. The dhbC gene encodes isochorismate synthase, dhbE encodes 2,3-dihydroxybenzoate-adenosine monophosphate ligase, dhbB encodes isochorismatase, and dhbA encodes 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase [3].

Reverse transcriptase polymerase chain reaction analysis demonstrates that the B. abortus dhbCEBA genes are transcribed as a single operon [3]. The polycistronic nature of the dhbCEBA messenger ribonucleic acid was confirmed through detection of transcripts arising from contiguous genes, with termination occurring in the dhbA-entD intergenic region [3]. A region capable of forming a stem-loop structure with a calculated free energy of -13.3 kilocalories per mole is present within this intergenic region, consistent with transcriptional termination [3].

Transcriptional Regulation Under Iron-Limited Conditions

The expression of 2,3-dihydroxybenzoic acid biosynthesis genes is subject to stringent transcriptional regulation in response to iron availability, primarily mediated by the ferric uptake regulator protein and associated regulatory networks [14] [15] [16]. This regulation ensures that siderophore biosynthesis is activated only when iron becomes limiting, thereby preventing unnecessary metabolic burden under iron-replete conditions [14] [15].

The ferric uptake regulator protein functions as a classical iron-responsive transcriptional repressor that binds to specific deoxyribonucleic acid sequences known as Fur boxes in the promoter regions of iron-regulated genes [14] [15] [17]. Under iron-replete conditions, Fur binds to ferrous iron and forms a holoprotein complex that recognizes and binds to Fur box sequences, thereby repressing transcription of iron acquisition genes [14] [15]. When iron becomes limiting, Fur dissociates from deoxyribonucleic acid, allowing transcription of iron-regulated operons including those involved in 2,3-dihydroxybenzoic acid biosynthesis [14] [15].

The Fur box consensus sequence has been refined through detailed analysis of bacterial iron-responsive promoters [17] [18]. The binding site consists of a 19-base pair inverted repeat sequence that can be viewed as overlapping recognition sites for two Fur dimers bound to opposite faces of the deoxyribonucleic acid helix [17]. More specifically, the consensus sequence contains a conserved 15-base pair inverted heptamer repeat with the structure 5'-GATAATGATAATCATTATC-3' [17]. This sequence is present in the promoter regions of entCEBA and dhbCEBA operons across multiple bacterial species [17] [18].

In Escherichia coli, the entCEBA operon is subject to dual regulation by Fur and the small regulatory ribonucleic acid RyhB [19] [16]. Under iron-limiting conditions, RyhB is produced and enhances enterobactin biosynthesis through two distinct mechanisms [19]. First, RyhB is required for normal expression of the entCEBA operon, potentially through stabilization of the messenger ribonucleic acid or enhancement of translation [19]. Second, RyhB directly represses translation of cysE, which encodes serine acetyltransferase, thereby redirecting serine utilization toward enterobactin synthesis rather than cysteine biosynthesis [19].

The small regulatory ribonucleic acid RyhB coordinates an iron-sparing response that extends beyond siderophore biosynthesis [16]. This regulatory network involves the repression of iron-utilizing proteins including superoxide dismutase, tricarboxylic acid cycle enzymes, and iron-sulfur cluster proteins [16]. The coordinated downregulation of these iron-consuming processes allows the cell to redirect available iron toward essential cellular functions while simultaneously activating iron acquisition systems [16].

In Brucella abortus, transcriptional regulation of the dhbCEBA operon involves the iron-responsive regulator Irr rather than the classical Fur protein [3] [20]. Slot blot hybridization and primer extension analysis demonstrate that transcription of the dhbCEBA operon originates from two iron-regulated promoters located upstream of dhbC [3]. Both promoter sequences contain typical consensus Fur-binding motifs, although they are recognized by the Irr protein rather than Fur [3]. This dual promoter system may allow fine-tuned regulation of siderophore biosynthesis in response to varying iron availability [3].

The Irr protein functions as a negative regulator of haem biosynthesis under iron-limiting conditions while simultaneously activating siderophore production [20]. Transcriptional lacZ fusion studies reveal that Irr induces transcription of the dhbCEBA operon under iron limitation, with the protein capable of binding to the upstream region of the operon as demonstrated by electrophoretic mobility shift assays [20]. This regulatory mechanism ensures that 2,3-dihydroxybenzoic acid production is coordinated with cellular iron status [20].

Recent studies have identified additional layers of regulation involving two-component regulatory systems and orphan response regulators [21] [22]. In Shewanella species, the siderophore biosynthesis system is regulated by the histidine kinase BarA and the response regulator SsoR [21]. The BarA protein partners with UvrY to mediate post-transcriptional regulation through the carbon storage regulator cascade, while SsoR acts as an atypical orphan response regulator that activates transcription in a phosphorylation-independent manner [21].

Comparative Genomics of 2,3-Dihydroxybenzoic Acid Biosynthetic Genes

Comparative genomic analysis reveals that genes encoding 2,3-dihydroxybenzoic acid biosynthesis are widely distributed across bacterial species, with significant conservation of gene organization and regulatory mechanisms [23] [24] [25]. This conservation reflects the fundamental importance of iron acquisition in bacterial physiology and the evolutionary pressure to maintain efficient siderophore biosynthesis systems [23] [24].

The enterobactin-like gene clusters have been identified in numerous bacterial species beyond the classical Escherichia coli system [24]. In Streptomyces varsoviensis, an enterobactin-like biosynthetic gene cluster designated ensAB1B2CEF exhibits significant similarity to the canonical enterobactin genes [24]. The EnsB1 protein shows 43 percent identity to isochorismatase, EnsC displays 40 percent identity to isochorismate synthase, and EnsA resembles 2,3-dihydroxybenzoic acid dehydrogenase with 45 percent identity to EntA [24]. This conservation suggests horizontal gene transfer events that have distributed enterobactin-like clusters across diverse bacterial lineages [24].

The distribution of enterobactin-like gene clusters appears more restricted compared to other siderophore biosynthesis systems such as desferrioxamine [24]. This restricted distribution suggests that horizontal gene transfer events occurred specifically in certain bacterial species, possibly as an adaptation to particular ecological niches [24]. The acquisition of enterobactin-like gene clusters may represent a strategy used by bacteria to adapt to specific environmental conditions requiring enhanced iron acquisition capabilities [24].

Gene organization analysis reveals both conservation and variation in the arrangement of 2,3-dihydroxybenzoic acid biosynthesis genes across species [23] [25]. While the core enzymatic functions remain consistent, the gene order and additional regulatory elements can vary significantly [23] [25]. For example, the Bacillus subtilis dhb operon includes additional genes such as dhbF, which encodes components of the nonribosomal peptide synthetase system [13]. This variation suggests that while the basic biochemical pathway is conserved, different bacterial species have evolved distinct strategies for optimizing siderophore production [13].

Phylogenetic analysis of 2,3-dihydroxybenzoic acid biosynthesis genes provides insights into the evolutionary relationships between different bacterial siderophore systems [23] [24]. The high degree of sequence similarity between homologous genes from different species indicates common evolutionary ancestry, with subsequent divergence driven by species-specific adaptations [23] [24]. This evolutionary pattern is consistent with the fundamental importance of iron acquisition in bacterial survival and the selective pressure to maintain efficient siderophore biosynthesis capabilities [23] [24].

The Shigella flexneri enterobactin system provides an example of gene cluster degradation and loss of function [26]. Multiple defects have been identified in the S. flexneri enterobactin genes, including an 83-base pair deletion in the fepB leader sequence, an amber codon in the entC gene, an IS1 element insertion in the entF-fepE intergenic region, and mutations in the entF coding region [26]. These accumulated defects render the enterobactin system nonfunctional in S. flexneri, demonstrating how gene clusters can undergo degradation when selective pressure for their function is reduced [26].

Comparative analysis of iron-responsive regulatory elements reveals conservation of Fur-binding sequences across bacterial species [17] [27] [18]. The consensus Fur box sequence is remarkably similar across diverse bacterial lineages, with the 19-base pair inverted repeat structure maintained in promoter regions of iron-regulated genes [17] [18]. This conservation extends to both the nucleotide sequence and the spacing requirements for Fur binding, indicating strong evolutionary pressure to maintain precise regulation of iron homeostasis [17] [18].

The study of 2,3-dihydroxybenzoic acid biosynthesis gene clusters across bacterial species provides insights into the evolution of metabolic pathways and regulatory networks [23] [24] [25]. The conservation of core enzymatic functions coupled with variation in gene organization and regulatory mechanisms demonstrates how bacterial species can maintain essential metabolic capabilities while adapting to diverse environmental conditions [23] [24] [25]. This evolutionary flexibility has contributed to the widespread distribution of siderophore biosynthesis systems and their critical role in bacterial survival and pathogenesis [23] [24] [25].

| Gene | Organism | Enzyme Function | Protein Size (kDa) | Substrate | Product |

|---|---|---|---|---|---|

| entC | E. coli | Isochorismate synthase | 43.0 | Chorismate | Isochorismate |

| entE | E. coli | 2,3-dihydroxybenzoate-adenosine monophosphate ligase | 58.0 | 2,3-dihydroxybenzoate + adenosine triphosphate | 2,3-dihydroxybenzoate-adenosine monophosphate |

| entB | E. coli | Isochorismatase/aryl carrier protein | 32.5 | Isochorismate | 2,3-dihydro-2,3-dihydroxybenzoate |

| entA | E. coli | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | 26.2 | 2,3-dihydro-2,3-dihydroxybenzoate + nicotinamide adenine dinucleotide | 2,3-dihydroxybenzoate |

| dhbC | B. subtilis/B. abortus | Isochorismate synthase | Similar to EntC | Chorismate | Isochorismate |

| dhbE | B. subtilis/B. abortus | 2,3-dihydroxybenzoate-adenosine monophosphate ligase | Similar to EntE | 2,3-dihydroxybenzoate + adenosine triphosphate | 2,3-dihydroxybenzoate-adenosine monophosphate |

| dhbB | B. subtilis/B. abortus | Isochorismatase/aryl carrier protein | Similar to EntB | Isochorismate | 2,3-dihydro-2,3-dihydroxybenzoate |

| dhbA | B. subtilis/B. abortus | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | Similar to EntA | 2,3-dihydro-2,3-dihydroxybenzoate + nicotinamide adenine dinucleotide | 2,3-dihydroxybenzoate |

| Regulatory Factor | Organism | Type | Iron Condition | Mechanism | Target Genes |

|---|---|---|---|---|---|

| Fur | E. coli/Various | Transcriptional repressor | Iron-replete | Binds Fur box sequences in promoter regions | entCEBA, dhbCEBA, fepA, fhuE |

| RyhB | E. coli | Small ribonucleic acid | Iron-depleted | Post-transcriptional messenger ribonucleic acid degradation | entCEBA, sodB, fumA, cysE |

| Irr | B. abortus | Transcriptional repressor | Iron-depleted | Binds upstream regions of dhb operon | dhbCEBA operon |

| SsoR | Shewanella | Response regulator | Iron-depleted | Phosphorylation-independent activation | pubABC operon |

| BarA/UvrY | Shewanella | Two-component system | Iron-depleted | Post-transcriptional via carbon storage regulator cascade | pubABC operon |

| Organism | Gene Organization | Siderophore Product | Iron Regulation | Unique Features |

|---|---|---|---|---|

| E. coli | entCEBA | Enterobactin | Fur-mediated | Prototype system |

| B. subtilis | dhbACEBF | Bacillibactin | Fur-mediated | Different gene order |

| B. abortus | dhbCEBA | 2,3-dihydroxybenzoic acid | Irr-mediated | Dual promoters |

| S. flexneri | entCEBA (defective) | None (defective) | Defective | Multiple defects |

| V. anguillarum | aroC + plasmid genes | Anguibactin | Fur-mediated | Chromosome + plasmid |

| S. varsoviensis | ensAB1B2CEF | Enterobactin-like | Unknown | Methylation modifications |

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.2 (LogP)

1.20

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

303-38-8

Wikipedia

Dates

(-)-Epicatechin and the colonic metabolite 2,3-dihydroxybenzoic acid protect against high glucose and lipopolysaccharide-induced inflammation in renal proximal tubular cells through NOX-4/p38 signalling

David Álvarez Cilleros, María Elvira López-Oliva, María Ángeles Martín, Sonia RamosPMID: 32959859 DOI: 10.1039/d0fo01805h

Abstract

Chronic hyperglycaemia and inflammation are present in diabetes and both processes have been related to the pathogenesis of diabetic kidney disease. Epicatechin (EC) and main colonic phenolic acids derived from flavonoid intake, such as 2,3-dihydroxybenzoic acid (DHBA), 3,4-dihydroxyphenylacetic acid (DHPAA) and 3-hydroxyphenylpropionic acid (HPPA), have been suggested to exert beneficial effects in diabetes. This study was aimed at investigating whether the mentioned compounds could prevent inflammation in renal proximal tubular NRK-52E cells induced by high glucose and lipopolysaccharide (LPS). Pre-treatment of cells with EC and DHBA (5 μM) reverted the enhanced levels of pro-inflammatory cytokines, such as tumour necrosis factor-α (TNF-α), interleukin-6 (IL-6) and monocyte chemoattractant protein 1 (MCP-1), activated by high glucose and LPS. Additionally, EC and DHBA pre-incubation reduced the increased values of adhesion molecules, namely, intercellular cell adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), as well as those of mitogen-activated protein kinases (MAPKs) [extracellular signal-regulated kinase (ERK), -c-jun N-terminal kinase (JNK) and -p38 protein kinase (p38)] activated by the high glucose and LPS challenge. Thus, in EC and DHBA pre-treated cells ICAM-1, p-ERK and p-JNK were returned to control values, and VCAM-1 and p-p38 levels were reduced by ∼20 and 25%, respectively, when compared to high glucose plus LPS-stimulated cells. Likewise, pre-treatment with EC and DHBA protected against high glucose plus LPS-triggered oxidative stress by preventing increased ROS and NADPH oxidase 4 (NOX-4) levels (∼25 and 45% reduction, respectively). By using specific inhibitors of p38 and NOX-4, the participation of both proteins in EC- and DHBA-mediated protection against inflammation and associated oxidative stress was shown. Taken together, EC and DHBA exert beneficial effects in renal proximal tubular cells, as they contribute to preventing the inflammatory-induced milieu and the accompanying redox imbalance, playing NOX-4/p38 a crucial role.Precise Probing of Residue Roles by NRPS Code Swapping: Mutation, Enzymatic Characterization, Modeling, and Substrate Promiscuity of Aryl Acid Adenylation Domains

Fumihiro Ishikawa, Maya Nohara, Shinya Nakamura, Isao Nakanishi, Genzoh TanabePMID: 31894971 DOI: 10.1021/acs.biochem.9b00748

Abstract

Aryl acids are most commonly found in iron-scavenging siderophores but are not limited to them. The nonribosomal peptide synthetase (NRPS) codes of aryl acids remain poorly elucidated relative to those of amino acids. Here, we defined more precisely the role of active-site residues in aryl acid adenylation domains (A-domains) by gradually grafting the NRPS codes used for salicylic acid (Sal) into an archetypal aryl acid A-domain, EntE [specific for the substrate 2,3-dihydroxybenzoic acid (DHB)]. Enzyme kinetics and modeling studies of these EntE variants demonstrated that the NRPS code residues at positions 236, 240, and 339 collectively regulate the substrate specificity toward DHB and Sal. Furthermore, the EntE variants exhibited the ability to activate the non-native aryl acids 3-hydroxybenzoic acid, 3-aminobenzoic acid, 3-fluorobenzoic acid, and 3-chlorobenzoic acid. These studies enhance our knowledge of the NRPS codes of aryl acids and could be exploited to reprogram aryl acid A-domains for non-native aryl acids.A Unique Conformational Distortion Mechanism Drives Lipocalin 2 Binding to Bacterial Siderophores

Xiaojing Huang, Sladjana Slavkovic, Erfei Song, Amy Botta, Banafsheh Mehrazma, Cristina Lento, Philip E Johnson, Gary Sweeney, Derek J WilsonPMID: 31613081 DOI: 10.1021/acschembio.9b00820

Abstract

Lcn2 is a host defense protein induced via the innate immune response to sequester iron-loaded bacterial siderophores. However, excess or prolonged elevation of Lcn2 levels can induce adverse cellular effects, including oxidative stress and inflammation. In this work, we use Hydrogen-Deuterium eXchange (HDX) and Isothermal Titration Calorimetry (ITC) to characterize the binding interaction between Lcn2 and siderophores enterobactin and 2,3-DHBA, in the presence and absence of iron. Our results indicate a rare "Type II" interaction in which binding of siderophores drives the protein conformational equilibrium toward an unfolded state. Linking our molecular model to cellular assays, we demonstrate that this "distorted binding mode" facilitates a deleterious cellular accumulation of reactive oxygen species that could represent the molecular origin of Lcn2 pathology. These results add important insights into mechanisms of Lcn2 action and have implications in Lcn2-mediated effects including inflammation.Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification

Katarzyna B Wróblewska, Szymon Plewa, Paweł Dereziński, Izabela Muszalska-KolosPMID: 31877863 DOI: 10.3390/molecules25010051

Abstract

Choline salicylate (CS) as a derivative of acetylsalicylic acid is commonly used in different drug forms. In medicine, it is applied topically to inflammation of the oral cavity mucosa and in laryngology. However, this substance in the form of an ionic liquid has not been investigated enough. There are no literature studies on stability tests constituting a stage of pre-formulation research. HPLC (Nucleosil C18, 4.6 × 150 mm, 5 μm; methanol-water-acetic acid 60:40:1, 230 nm or 270 nm) and UV (276 nm) methods for the determination of CS in 2% (g/mL) aqueous solutions were developed. Under stress conditions, CS susceptibility to hydrolytic degradation in aqueous medium, hydrochloric acid, sodium hydroxide, and hydrogen peroxide, and the effect of light on the stability of CS solutions were studied with HPLC analysis. The degradation degree of CS and the purity of the solutions were also tested. Choline salicylate has been qualified as practically stable in neutral and acid media, stable in an alkaline medium, very stable in an oxidizing environment, and photolabile in solution. The HPLC-MS/MS method was used to identify 2,3- and 2,5-dihydroxybenzoic acids as degradation products of CS under the tested conditions.Glutaminergic tonic action potentiate MPP

Toshio ObataPMID: 30763652 DOI: 10.1016/j.neulet.2019.02.019

Abstract

The effect of glycine on 1-methyl-4-phenylpyridinium ion (MPP)-induced hydroxyl radical (OH) formation in the extracellular fluid of rat striatum were investigated. Rats were anesthetized and sodium salicylate in Ringer's solution (0.5 nmol/μl/min) was infused through a microdialysis probe to detect the generation of OH as reflected by the non-enzymatic formation of 2,3-dihydroxybenzoic acid (2,3-DHBA) in rat striatum. MPP

(5 mmol/L) produced an increase in OH formation. When glycine (1 mmol/L) was infused into the rat striatum through a microdialysis probe after MPP

treatment, the marked in the level of 2,3-DHBA was observed in the brain dialysate. However, in the presence of MK-801 (100 μmol/L), a non competitive antagonist of N-methyl-D-aspartate (NMDA), glycine failed to increase the 2,3-DHBA formation by MPP

. When corresponding experiments were performed with nitro-L arginine (L-NNA) (1 mmol/L), a nitric oxide synthase (NOS) inhibitor, same result was obtained. These results suggest that MPP

-induced OH generation may modulated by glycine via NMDA receptor in rat striatum. This increase might be explained because of the presence of a glutaminergic tonic action.

Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?-The Metabolite Hypothesis

Ranjini Sankaranarayanan, D Ramesh Kumar, Janki Patel, G Jayarama BhatPMID: 32397626 DOI: 10.3390/molecules25092243

Abstract

Despite decades of research to elucidate the cancer preventive mechanisms of aspirin and flavonoids, a consensus has not been reached on their specific modes of action. This inability to accurately pinpoint the mechanism involved is due to the failure to differentiate the primary targets from its associated downstream responses. This review is written in the context of the recent findings on the potential pathways involved in the prevention of colorectal cancers (CRC) by aspirin and flavonoids. Recent reports have demonstrated that the aspirin metabolites 2,3-dihydroxybenzoic acid (2,3-DHBA), 2,5-dihydroxybenzoic acid (2,5-DHBA) and the flavonoid metabolites 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), 3,4-dihydroxybenzoic acid (3,4-DHBA) and 3,4,5-trihydroxybenzoic acid (3,4,5-THBA) were effective in inhibiting cancer cell growth in vitro. Limited in vivo studies also provide evidence that some of these hydroxybenzoic acids (HBAs) inhibit tumor growth in animal models. This raises the possibility that a common pathway involving HBAs may be responsible for the observed cancer preventive actions of aspirin and flavonoids. Since substantial amounts of aspirin and flavonoids are left unabsorbed in the intestinal lumen upon oral consumption, they may be subjected to degradation by the host and bacterial enzymes, generating simpler phenolic acids contributing to the prevention of CRC. Interestingly, these HBAs are also abundantly present in fruits and vegetables. Therefore, we suggest that the HBAs produced through microbial degradation of aspirin and flavonoids or those consumed through the diet may be common mediators of CRC prevention.Heterogeneity in respiratory electron transfer and adaptive iron utilization in a bacterial biofilm

Yuxuan Qin, Yinghao He, Qianxuan She, Philip Larese-Casanova, Pinglan Li, Yunrong ChaiPMID: 31420537 DOI: 10.1038/s41467-019-11681-0

Abstract

In Bacillus subtilis, robust biofilm formation requires large quantities of ferric iron. Here we show that this process requires preferential production of a siderophore precursor, 2,3-dihydroxybenzoate, instead of the siderophore bacillibactin. A large proportion of iron is associated extracellularly with the biofilm matrix. The biofilms are conductive, with extracellular iron potentially acting as electron acceptor. A relatively small proportion of ferric iron is internalized and boosts production of iron-containing enzymes involved in respiratory electron transfer and establishing strong membrane potential, which is key to biofilm matrix production. Our study highlights metabolic diversity and versatile energy generation strategies within B. subtilis biofilms.Production and Uptake of Distinct Endogenous Catecholate-Type Siderophores Are Required for Iron Acquisition and Virulence in Chromobacterium violaceum

Bianca Bontempi Batista, Renato Elias Rodrigues de Souza Santos, Rafael Ricci-Azevedo, José Freire da Silva NetoPMID: 31570563 DOI: 10.1128/IAI.00577-19

Abstract

Bacteria use siderophores to scavenge iron from environmental or host sources. The iron acquisition systems of, a ubiquitous environmental bacterium that can cause infections in humans, are still unknown. In this work, we demonstrated that

produces putative distinct endogenous siderophores, here named chromobactin and viobactin, and showed that they are each required for iron uptake and virulence. An

analysis in the genome of

revealed that genes related to synthesis and uptake of chromobactin (

) and viobactin (

) are located within two secondary-metabolite biosynthetic gene clusters. Using a combination of gene deletions and siderophore detection assays, we revealed that chromobactin and viobactin are catecholate siderophores synthesized from the common precursor 2,3-dihydroxybenzoate (2,3-DHB) on two nonribosomal peptide synthetase (NRPS) enzymes (CbaF and VbaF) and taken up by two TonB-dependent receptors (CbuA and VbuA). Infection assays in mice revealed that both the synthesis and the uptake of chromobactin or viobactin are required for the virulence of

, since only the mutant strains that do not produce any siderophores or are unable to take up both of them were attenuated for virulence. In addition, the mutant strain unable to take up both siderophores showed a pronounced attenuation of virulence

and reduced neutrophil extracellular trap (NET) formation in

assays, suggesting that extracellularly accumulated siderophores modulate the host immune response. Overall, our results revealed that

uses distinct endogenous siderophores for iron uptake and its establishment in the host.

Unsupervised machine learning using an imaging mass spectrometry dataset automatically reassembles grey and white matter

Makoto Nampei, Makoto Horikawa, Keisuke Ishizu, Fumiyoshi Yamazaki, Hidemoto Yamada, Tomoaki Kahyo, Mitsutoshi SetouPMID: 31519997 DOI: 10.1038/s41598-019-49819-1